molecular formula C11H14O2 B6255248 4,4-Dimethylchroman-7-ol CAS No. 111580-06-4

4,4-Dimethylchroman-7-ol

Cat. No.: B6255248
CAS No.: 111580-06-4
M. Wt: 178.2
InChI Key:
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Description

4,4-Dimethylchroman-7-ol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.2. The purity is usually 95%.
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Mechanism of Action

Target of Action

4,4-Dimethylchroman-7-ol, also known as 4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol, is a compound that has been shown to target several enzymes. It has been found to inhibit the enzyme aromatase , which plays a significant role in estrogen production, particularly in estrogen-dependent breast cancer . Additionally, it has been shown to inhibit equine serum butyrylcholinesterase (eqBuChE) , an enzyme that plays a role in the breakdown of certain neurotransmitters.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function . This interaction results in changes in the biochemical processes mediated by these enzymes, leading to potential therapeutic effects.

Biochemical Pathways

The inhibition of aromatase by this compound can affect the estrogen biosynthesis pathway . By inhibiting aromatase, the compound can reduce the conversion of androgens to estrogens, potentially reducing estrogen levels in the body . The inhibition of eqBuChE can affect the cholinergic signaling pathway , potentially leading to increased levels of certain neurotransmitters.

Result of Action

The inhibition of aromatase by this compound could potentially lead to a decrease in estrogen levels, which may be beneficial in the treatment of estrogen-dependent breast cancer . The inhibition of eqBuChE could potentially lead to increased levels of certain neurotransmitters, which may have implications for neurological function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other compounds. Additionally, the compound has been shown to have antioxidant properties, suggesting that it may be able to protect cells from damage caused by reactive oxygen species .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrochromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFBIZVAQXHRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111580-06-4
Record name 4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a methylene chloride (3 ml) solution of 7-methoxy-4,4-dimethylchromane (1.9 g, 9.7 mmol) was added methylene chloride solution of boron tribromide (1M, 19.4 mL, 19.4 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour. The reaction mixture was then quenched with methanol and then the solvent was removed under reduced pressure to give a residue, which was applied to a silica gel chromatography column and eluted with ethyl acetate/hexane=¼ to furnish 1.3 g (75% yield) of the title compound as a yellow solid.
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75%

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